molecular formula C11H11Cl4N3OS B11706938 N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11706938
M. Wt: 375.1 g/mol
InChI Key: JKOPUULCIFAWGZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide follows IUPAC guidelines for thiourea derivatives. The parent chain is an ethyl group substituted with three chlorine atoms at the terminal carbon (2,2,2-trichloroethyl). The amino group at position 1 of this ethyl chain is further modified by a carbamothioyl group (-NHC(=S)NH-) attached to a 4-chlorophenyl ring. The acetamide moiety (-NHC(=O)CH₃) completes the structure.

Key Functional Groups:

  • Trichloroethyl group (CCl₃CH₂-) : Provides electron-withdrawing effects, influencing reactivity and conformation.
  • Carbamothioyl group (-NHC(=S)NH-) : Introduces hydrogen-bonding capabilities and sulfur-based nucleophilicity.
  • 4-Chlorophenyl substituent : Enhances lipophilicity and steric bulk.

Molecular Formula : C₁₁H₁₀Cl₄N₂OS
Molecular Weight : 372.06 g/mol
CAS Registry Number : Not explicitly documented in public databases, but structurally related compounds are cataloged under CAS 141017-45-6 (similar trichloroethyl acetamides).

Molecular Geometry and Conformational Analysis

Crystallographic and Spectroscopic Insights

X-ray diffraction studies of analogous trichloroethyl acetamides reveal a planar amide group with the N–H bond oriented anti to the carbonyl (C=O) group, a conformation stabilized by intramolecular hydrogen bonding. For this compound, this arrangement is likely preserved, with additional stabilization from N–H⋯S and N–H⋯Cl interactions (Fig. 1).

Table 1: Key Bond Lengths and Angles (Theoretical)
Bond/Angle Value (Å/°)
C=O (Acetamide) 1.21 Å
C–S (Thiocarbonyl) 1.68 Å
N–H⋯Cl (Intramolecular) 2.2 Å
C–Cl (Trichloroethyl) 1.76 Å

Spectroscopic Characterization :

  • IR Spectroscopy : Strong absorption bands at 3,340–3,050 cm⁻¹ (N–H stretch), 1,670 cm⁻¹ (C=O stretch), and 1,220 cm⁻¹ (C=S stretch).
  • ¹H NMR : Signals at δ 7.4–7.2 ppm (aromatic protons), δ 6.8 ppm (N–H), and δ 2.1 ppm (acetamide methyl group).
  • ¹³C NMR : Peaks at δ 168.6 ppm (C=O), δ 181.8 ppm (C=S), and δ 77.6 ppm (CCl₃CH–).

Conformational Flexibility

The trichloroethyl group imposes significant steric hindrance, restricting rotation around the C–N bond. Density functional theory (DFT) calculations predict a preferred conformation where the 4-chlorophenyl group lies perpendicular to the acetamide plane, minimizing van der Waals repulsions.

Comparative Analysis with Structural Analogues

Trichloroethyl Acetamide Derivatives

The substitution pattern on the trichloroethyl backbone profoundly affects molecular properties:

Table 2: Comparative Properties of Trichloroethyl Acetamides
Compound Melting Point (°C) logP Hydrogen Bond Donors
N-(2,2,2-Trichloroethyl)acetamide 98–100 2.1 1
N-(2,2,2-Trichloro-1-thioureidoethyl)acetamide 142–144 3.4 2
N-(1-Carboxamido-2,2,2-trichloroethyl)benzamide 155–157 2.8 2

Key Observations :

  • Electron-Withdrawing Effects : The trichloroethyl group reduces electron density at the amide nitrogen, decreasing basicity compared to non-halogenated analogues.
  • Hydrogen-Bonding Networks : Thiourea derivatives exhibit stronger intermolecular interactions due to dual N–H donors, leading to higher melting points.
  • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) hinder crystallization, as seen in failed attempts to synthesize monosubstituted derivatives via dehydrochlorination.

Functional Group Replacements

  • Sulfur vs. Oxygen : Replacing the thiocarbonyl (C=S) with a carbonyl (C=O) group reduces hydrogen-bond acceptor capacity, altering solubility and biological activity.
  • Chlorophenyl vs. Methyl : 4-Chlorophenyl derivatives exhibit enhanced antimicrobial activity compared to methyl-substituted analogues, likely due to increased membrane permeability.

Properties

Molecular Formula

C11H11Cl4N3OS

Molecular Weight

375.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H11Cl4N3OS/c1-6(19)16-9(11(13,14)15)18-10(20)17-8-4-2-7(12)3-5-8/h2-5,9H,1H3,(H,16,19)(H2,17,18,20)

InChI Key

JKOPUULCIFAWGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide typically involves the reaction of 2,2,2-trichloroethylamine with 4-chlorophenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with protein synthesis and cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Analogs and Their Properties

Compound Name Substituent (R) Yield (%) Melting Point (°C) Rf Value Key Spectral Data (1H/13C NMR)
N-(1-(3-(4-Acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide (7d) 4-Acetamidophenyl 58 171–173 0.28 δ 9.85 (NH), δ 169.2 (C=O)
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)acetamide (7f) 2-Chlorophenyl 69 196–198 0.63 δ 7.42–7.55 (Ar-H), δ 167.8 (C=S)
N-(1-(3-(4-Bromophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide (7g) 4-Bromophenyl 72 186–188 0.75 δ 7.62 (Ar-H), δ 168.5 (C=O)
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) Naphth-1-yl N/A N/A N/A δ 7.80–8.20 (naphthyl-H)
2-Phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide 4-Ethoxyphenyl N/A N/A N/A δ 1.35 (CH3), δ 63.2 (OCH2)

Key Observations :

  • Substituent Impact on Yield : Electron-withdrawing groups (e.g., 4-bromophenyl in 7g ) correlate with higher yields (72%), likely due to enhanced reaction stability .
  • Melting Points : Bulkier substituents (e.g., naphthyl in 2e ) increase melting points, reflecting stronger intermolecular interactions .
  • Spectral Signatures : Thiourea C=S peaks (δ 167–169 ppm in 13C NMR) and aromatic proton shifts (δ 7.4–8.2 ppm) are consistent across analogs .

Molecular Docking and Binding Affinity

Table 2: Docking Scores of Selected Analogs

Compound Name Target Protein Binding Affinity (kcal/mol) Key Interactions
N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide PD-1/PD-L1 –8.9 H-bond with Lys122, π-π with Tyr56
2,2-Diphenyl-N-(2,2,2-trichloro-1-[3-(4-fluoro-3-nitrophenyl)thioureido]ethyl)acetamide (CGK 733) ATM/ATR Kinase –10.2 Hydrophobic pocket binding, halogen bonds
Ethyl 4-(3-(2,2,2-trichloro-1-(2-(2,4-dichlorophenoxy)acetamido)ethyl)thioureido)benzoate (7e) Cytochrome P450 –7.5 Van der Waals interactions

Key Findings :

  • The parent compound exhibits moderate PD-1/PD-L1 inhibition (–8.9 kcal/mol), outperformed by CGK 733 (–10.2 kcal/mol) due to its fluoronitrophenyl group enhancing halogen bonding .
  • Analog 7e shows weaker binding (–7.5 kcal/mol), attributed to its ester group reducing hydrogen-bonding capacity .

Toxicity and Environmental Impact

  • Aquatic Toxicity: Derivatives like (2E)-3-phenyl-N-[2,2,2-trichloro-1-[[(4-chlorophenyl)carbamothioyl]amino]ethyl]prop-2-enamide exhibit high toxicity to aquatic organisms (EC50 < 1 mg/L), necessitating strict disposal protocols .
  • Metabolic Stability: Trichloroethyl analogs demonstrate prolonged half-lives in vitro compared to non-halogenated counterparts, highlighting their environmental persistence .

Biological Activity

N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide is a synthetic organic compound notable for its complex molecular structure and potential biological activities. This compound features multiple functional groups, including a trichloromethyl group, a chlorophenyl moiety, and an acetamide functional group, which contribute to its reactivity and biological properties.

Chemical Structure and Properties

The chemical formula of this compound is represented as C13H15Cl4N3OSC_{13}H_{15}Cl_4N_3OS, with a molecular weight of approximately 451.2 g/mol. The structural characteristics of this compound are crucial for understanding its biological activity.

Structural Features

FeatureDescription
Trichloromethyl Group Enhances lipophilicity and biological activity
Chlorophenyl Moiety Provides potential for interaction with biological targets
Acetamide Functional Group Contributes to the compound's reactivity

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent.

Molecular docking studies have demonstrated that this compound effectively interacts with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The inhibition of COX-2 activity is relevant in various inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.

Comparative Efficacy

In studies comparing this compound with traditional COX inhibitors, it has shown superior binding affinity and inhibition rates. For instance, it outperformed 2-(2,4-dichlorophenoxy)acetic acid in inhibiting COX-2 activity.

Anti-inflammatory Effects

A study conducted on animal models indicated that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The results suggested a dose-dependent relationship between the compound's administration and the reduction of inflammation.

Cancer Research Applications

Further investigations into the compound's anticancer properties revealed that it exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic.

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit COX-2 suggests applications in treating inflammatory diseases, while its cytotoxic effects warrant exploration in cancer therapy.

Q & A

Basic: What are the critical steps in synthesizing N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide to ensure high yield?

Answer:
The synthesis requires precise control of reaction conditions. Key steps include:

  • Temperature regulation (60–80°C) to prevent side reactions.
  • pH maintenance (neutral to slightly acidic) to stabilize intermediates.
  • Use of polar aprotic solvents (e.g., dichloromethane) or ethanol for solubility and reactivity.
  • Catalysts like DMAP (4-dimethylaminopyridine) to accelerate thiourea formation.
    Post-synthesis, recrystallization or column chromatography is recommended for purification. Studies report yields exceeding 70% under optimized conditions .

Advanced: How can discrepancies in the reported antimicrobial efficacy of this compound be systematically addressed?

Answer:
Discrepancies often arise from variations in assay protocols or compound purity. Methodological solutions include:

  • Standardized MIC assays : Use broth microdilution (CLSI guidelines) to minimize inter-lab variability.
  • Purity validation : Employ HPLC (>95% purity threshold) to exclude impurities affecting bioactivity.
  • Structural analogs comparison : Cross-reference results with derivatives (e.g., para-chloro vs. meta-chloro substitutions) to identify structure-activity trends.
  • Computational modeling : Molecular dynamics simulations (e.g., GROMACS) can predict how stereochemical factors influence antimicrobial activity .

Basic: Which analytical techniques are essential for confirming the structural identity of this compound?

Answer:
A combination of spectroscopic and spectrometric methods is critical:

  • NMR spectroscopy : 1H and 13C NMR confirm the trichloroethyl, thiourea, and acetamide moieties.
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]+) and fragmentation patterns.
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) validate functional groups .

Advanced: What computational methods are effective in predicting the interaction between this compound and kinase targets?

Answer:
To study kinase inhibition:

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding mode prediction, focusing on ATP-binding pockets.
  • Molecular dynamics (MD) simulations : AMBER or CHARMM to assess binding stability over 100-ns trajectories.
  • Validation : In vitro kinase assays (e.g., ADP-Glo™) to correlate docking scores with IC50 values.
    Studies highlight strong affinity for Akt kinase (docking score: -9.2 kcal/mol) and PI3Kα (ΔG: -8.5 kcal/mol) .

Basic: What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

Answer:
Key reactive groups include:

  • Trichloroethyl group : Enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols).
  • Thiourea moiety : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites).
  • Acetamide group : Stabilizes via resonance, reducing hydrolysis rates in acidic conditions.
    These groups collectively influence solubility, stability, and bioactivity .

Advanced: In comparative studies, how does the substitution pattern on the phenyl ring affect the compound's pharmacokinetic profile?

Answer:
Substituent position significantly alters properties:

  • Para-chloro substitution : Increases lipophilicity (logP: +0.5 vs. meta-chloro), enhancing membrane permeability.
  • Meta-chloro substitution : Reduces metabolic stability (t½: 2.8 h vs. 4.5 h for para) due to CYP450 oxidation susceptibility.
  • Ortho-substituents : Introduce steric hindrance, reducing binding affinity by ~30% (e.g., Akt kinase IC50: 1.2 µM vs. 0.8 µM for para).
    These trends are validated via MD simulations and microsomal stability assays .

Basic: How can researchers optimize reaction workup to isolate this compound from by-products?

Answer:
Effective isolation strategies:

  • Liquid-liquid extraction : Use ethyl acetate/water phases to separate polar by-products.
  • Silica gel chromatography : Employ gradient elution (hexane → ethyl acetate) for high-resolution separation.
  • Crystallization : Slow cooling in ethanol yields pure crystals (mp: 148–150°C).
    TLC monitoring (Rf: 0.3 in 7:3 hexane:EtOAc) ensures reaction completion .

Advanced: What experimental and computational approaches are recommended to resolve contradictory cytotoxicity data in cancer cell lines?

Answer:
To address contradictions:

  • Dose-response validation : Use multiple cell lines (e.g., MCF-7, HeLa) with standardized MTT assays.
  • Apoptosis markers : Measure caspase-3/7 activation via luminescence assays.
  • Proteomics : LC-MS/MS to identify off-target interactions (e.g., tubulin inhibition).
  • QSAR modeling : Develop quantitative models correlating substituent electronegativity with IC50 values .

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